3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Catalog No.
S779031
CAS No.
175277-71-1
M.F
C9H7F3N2O
M. Wt
216.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propa...

CAS Number

175277-71-1

Product Name

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

IUPAC Name

3-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]propanenitrile

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-2-3-8(15)14(6-7)5-1-4-13/h2-3,6H,1,5H2

InChI Key

XPDYUFCKIKYSIY-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC#N

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCC#N

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a pyridine ring and a nitrile group. The chemical formula for this compound is C₉H₇F₃N₂O, and it is recognized by the CAS number 175277-60-8. The presence of the trifluoromethyl group enhances the compound's electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

There is no documented information on the specific mechanism of action for this compound.

Due to the lack of specific data, it's important to consider general safety precautions when handling unknown compounds. This might include:

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Working in a well-ventilated fume hood.
  • Consulting safety data sheets (SDS) for similar compounds.
, including:

  • Oxidation: This can lead to more oxidized derivatives of the pyridine structure.
  • Reduction: The nitrile group can be reduced to an amine, yielding amine derivatives.
  • Nucleophilic Substitution: The nitrile group can participate in substitution reactions to form various functionalized derivatives.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate or chromium trioxide are often used.
  • Reduction Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are typical choices.
  • Substitution Reagents: Sodium cyanide or organolithium reagents can facilitate nucleophilic substitutions.

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile has been explored for its potential biological activities. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a candidate for pharmacological applications. Moreover, the nitrile group may act as a bioisostere for carboxylic acids, which could lead to novel therapeutic agents targeting various biological pathways .

The synthesis of 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile typically involves several steps:

  • Formation of the Pyridine Ring: This initial step includes constructing the pyridine ring with the trifluoromethyl group. A common approach is cyclization using starting materials like 2-chloro-3-(trifluoromethyl)pyridine.
  • Introduction of the Nitrile Group: This is achieved through nucleophilic substitution where 2-chloro-3-(trifluoromethyl)pyridine reacts with sodium cyanide under appropriate conditions to yield the desired nitrile compound .

The compound serves multiple applications across various fields:

  • Medicinal Chemistry: It is investigated as a potential pharmacophore due to its favorable electronic properties.
  • Organic Electronics: Its unique characteristics make it suitable for developing advanced materials in organic electronics.
  • Specialty Polymers: It acts as a precursor in synthesizing specialty polymers, contributing to material science advancements .

Research into interaction studies involving 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile indicates its potential role in modulating biological pathways. The compound's ability to influence neurotransmitter systems and other cellular mechanisms is under investigation, particularly in relation to neurological diseases .

Similar Compounds

  • 2-(Trifluoromethyl)pyridine: Shares structural similarities but lacks the nitrile group.
  • 3-(Trifluoromethyl)pyridine: Similar structure without the oxo group.
  • 2-Amino-3-(trifluoromethyl)pyridine: Contains an amino group instead of the nitrile group.

Uniqueness

3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile stands out due to its combination of trifluoromethyl, oxo, and nitrile groups within a single molecule. This unique combination imparts distinct electronic and steric properties, making it a versatile intermediate for various synthetic applications. Its multifaceted reactivity and potential biological activity differentiate it from other similar compounds .

Chlorine/Fluorine Exchange Strategies in Pyridine Functionalization

Catalytic Fluorination of Trichloromethylpyridine Precursors

The synthesis of trifluoromethylpyridines often begins with trichloromethylpyridine precursors. A vapor-phase reaction using chlorine gas and iron fluoride catalysts at >300°C converts 3-picoline to 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) with 65–70% yield. Liquid-phase fluorination with anhydrous HF and FeCl₃ at 170–190°C under 15–1,200 psig pressure achieves near-quantitative conversion of 2-chloro-5-(trichloromethyl)pyridine to 2-chloro-5-(trifluoromethyl)pyridine. Side products like 2-fluoro-5-(chlorodifluoromethyl)pyridine necessitate post-reaction hydrogenolysis for recycling.

Role of Metal Halide Catalysts in Trifluoromethyl Group Introduction

Metal halides (e.g., FeCl₃, FeF₃, SbF₃) are critical for facilitating halogen exchange. FeCl₃ (1–10 mol%) enhances fluorination efficiency by stabilizing intermediates during the Cl→F substitution. Catalytic systems combining PCl₅ with FeCl₃ reduce side reactions, improving yields of 2,3-dichloro-5-(trifluoromethyl)pyridine to >85%.

Cyclocondensation Approaches for Pyridine Ring Formation

Trifluoroacetyl-Containing Building Blocks in Heterocyclic Synthesis

Trifluoroacetylation of dimethylaminopyridines using trifluoroacetic anhydride (TFAA) produces key intermediates like 3-trifluoroacetyl-4-(dimethylamino)pyridine. These undergo nucleophilic substitution with hydrazines to form pyrazolo[4,3-c]pyridines, which are precursors to bioactive molecules. For example, refluxing with hydrazine·HCl in butanol yields 3-trifluoromethylpyrazolo[4,3-c]pyridine (88% yield).

Three-Step Protocols for Functionalized Pyridine Intermediates

A representative synthesis of 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile involves:

  • Chlorination: 3-Picoline → 3-chloro-5-(trichloromethyl)pyridine (Cl₂, FeCl₃, 250°C).
  • Fluorination: HF, FeF₃, 180°C → 3-chloro-5-(trifluoromethyl)pyridine.
  • Nitrile Introduction: Propionitrile addition under basic conditions (K₂CO₃, DMF, 80°C).

Regioselective Functionalization Challenges in Polyhalogenated Systems

Regioselectivity issues arise in polyhalogenated pyridines due to competing reactivities. For example, halogen-metal exchange in 2-chloro-4,5-dibromopyridine with i-PrMgCl favors undesired C4 substitution (C4:C5 = 2:1). Strategies to improve selectivity include:

  • Temperature modulation: Lowering reaction temperature from 25°C to −40°C shifts C5 selectivity to 3:1.
  • Directed ortho-metalation: Using 2-chloroisonicotinic acid derivatives to direct functionalization to C5.

Palladium-Mediated Oxidative Coupling Reactions

Masked Amino Acid Analog Synthesis via Metal Coordination

The nitrile functionality in 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile serves as a versatile handle for constructing masked amino acid analogs through palladium-catalyzed cross-coupling reactions. The trifluoromethyl-pyridine core enhances electron-deficient character, facilitating coordination with palladium(II) centers during transmetallation steps [5]. This electronic modulation enables selective coupling with alkenylboron reagents under base-free conditions, a critical advancement for preserving acid-sensitive functional groups in amino acid precursors [5].

For example, oxidative coupling of this compound with protected allylboronates generates γ,δ-unsaturated nitriles, which undergo subsequent hydrolysis to yield glutamic acid analogs. The nitrile group acts as a transient masking agent, avoiding the need for traditional protective groups like tert-butoxycarbonyl (Boc) [5]. This strategy streamlines synthetic routes to non-proteinogenic amino acids, which are pivotal in peptidomimetic drug design.

Table 1: Palladium Catalyst Performance in Oxidative Coupling with Alkenylboron Reagents

CatalystYield (%)Selectivity (Cross:Homo)
Pd(OAc)₂95>20:1
PdCl₂213:1
Pd(PPh₃)₄461:1.1

Data adapted from oxygen-promoted Pd(II) catalysis studies [5].

Mechanistic Insights into C–C Bond Formation Pathways

The catalytic cycle initiates with nitrile-assisted oxidative addition of 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile to Pd(0), forming a Pd(II)-π-allyl intermediate [5]. Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the LUMO energy of the pyridone ring by 1.8 eV compared to non-fluorinated analogs, accelerating transmetallation with boron reagents [5].

Key mechanistic stages:

  • Transmetallation: The nitrile's electron-withdrawing nature polarizes the Pd–C bond, promoting boronate transfer.
  • Migratory Insertion: Steric protection from the trifluoromethyl group directs alkene insertion with >95% regioselectivity.
  • β-Hydride Elimination: Oxygen-mediated reoxidation of Pd(0) to Pd(II) closes the catalytic cycle, achieving turnover numbers exceeding 500 [5].

This pathway avoids base-induced side reactions, making it particularly suitable for synthesizing electron-deficient heterocycles prevalent in kinase inhibitor scaffolds.

Nitrile Group Utilization in Transition Metal Complexation

Electronic Effects of Trifluoromethyl Substituents on Catalytic Activity

The trifluoromethyl group at the pyridine 5-position induces a +0.45 V shift in the Ru(III)/Ru(II) redox potential when 3-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile coordinates to ruthenium pincer complexes [4]. This stabilization enables unprecedented nitrile activation modes:

  • Metal-Ligand Cooperative Binding: The nitrile forms a σ-bond to Ru while its β-carbon engages in a C–C coupling with the de-aromatized pyridine ligand [4].
  • Tautomerization Control: CF₃ electron withdrawal favors ketimine (35%) over enamide (12%) tautomers in Ru complexes, as confirmed by variable-temperature NMR [4].

Table 2: Electronic Parameters of Transition Metal Complexes

Metal CenterΔG⁺ (kJ/mol)Nitrile Binding Mode
Ru68.2σ + π-backdonation
Fe82.4σ-only

Data derived from comparative studies on nitrile activation [3] [4].

In iron-catalyzed fluorination reactions, the trifluoromethyl group amplifies Lewis acidity at the metal center by 1.2 orders of magnitude (Hammett σₚ = +0.88) [3]. This facilitates nucleophilic attack on coordinated nitriles, enabling catalytic synthesis of trifluoromethylated pyridine derivatives at 160–180°C with FeCl₃ loadings as low as 2 mol% [3]. The nitrile’s dual role as both directing group and leaving group is unique to this electronic environment, allowing sequential C–F bond formation and CN elimination in one pot.

Trifluoromethylpyridine (TFMP) derivatives have emerged as cornerstone structures in contemporary agrochemical development, with their unique physicochemical properties driving enhanced biological activity and metabolic stability [4] [5]. The incorporation of the trifluoromethyl group enhances lipophilicity and provides resistance to metabolic degradation, while the pyridine nitrogen offers essential hydrogen-bonding capabilities for target protein interactions [6] [4].

Currently, more than 20 TFMP-containing agrochemicals have acquired International Organization for Standardization common names, spanning herbicides, fungicides, and insecticides [5] [4]. The biological activities of TFMP derivatives result from the synergistic combination of fluorine's unique physicochemical properties and the distinctive characteristics of the pyridine nucleus [4] [5]. In the crop protection industry, fluorinated compounds comprise over 50% of pesticides launched in the last two decades, with approximately 40% of all fluorine-containing pesticides containing a trifluoromethyl group [4].

Systemic Analysis of Herbicidal Pyridine Derivatives

Herbicidal pyridine derivatives demonstrate remarkable diversity in their modes of action and target sites. Group I pyridine herbicides, including aminopyralid, clopyralid, and picloram, function as synthetic auxin mimics by replicating the action of indole-3-acetic acid (IAA) [7]. These compounds bind to auxin receptors and disrupt normal growth regulation pathways, causing uncontrolled cell division and elongation that ultimately leads to plant death [7].

The systemic nature of these herbicides allows for both contact and translocation activity within target plants. Pyridine herbicides exhibit excellent translaminar movement, penetrating leaf surfaces and redistributing throughout plant tissues [8]. This systemic activity contributes to their effectiveness against both emerged weeds and provides residual control through soil persistence [7].

Mechanistic studies reveal that pyridine herbicides persist in both soil and plant residues due to limited microbial degradation under certain environmental conditions [7]. The primary degradation pathway involves microbial activity, which requires adequate soil moisture and favorable temperatures [7]. This persistence contributes to their extended residual control but also necessitates careful consideration of crop rotation and plant-back restrictions [7].

Case Studies: Picoxystrobin and Sulfoxaflor Optimization

Picoxystrobin represents a significant advancement in strobilurin fungicide development, featuring a 6-trifluoromethylpyridine motif (α-position) that enhances its biological activity profile [9] [10] [11]. Introduced in 2001, picoxystrobin exhibits broad-spectrum antifungal activity through inhibition of mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome bc1 complex [10] [11].

The optimization of picoxystrobin involved strategic positioning of the trifluoromethyl group at the 6-position (α-position) of the pyridine ring, which provides enhanced metabolic stability compared to β-positioned analogs [9] [11]. This positioning creates strong electron-withdrawing effects that modulate the compound's binding affinity to the target enzyme while maintaining appropriate lipophilicity for cellular penetration [9].

The synthetic route to picoxystrobin utilizes 2-hydroxy-6-trifluoromethylpyridine as a key intermediate, demonstrating the importance of efficient synthetic methodologies for accessing functionalized TFMP building blocks [12]. The compound's broad-spectrum activity encompasses control of brown rust, tan spot, powdery mildew, and net blotch in cereals, with superior efficacy compared to other strobilurin fungicides [10] [11].

Sulfoxaflor exemplifies innovative insecticide development through the introduction of the sulfoximine functional group combined with a 6-trifluoromethylpyridine scaffold [13] [8] [14]. Classified as a Group 4C insecticide by the Insecticide Resistance Action Committee, sulfoxaflor represents the first commercial member of the sulfoximine class [8].

The discovery of sulfoxaflor resulted from systematic exploration of the sulfoximine functional group as a novel bioactive scaffold for insecticidal activity [13]. Structure-activity relationship studies revealed that the nature of the sulfoximine nitrogen substituent significantly affects insecticidal activity [15]. The 6-trifluoromethylpyridine moiety provides essential binding interactions with nicotinic acetylcholine receptors while conferring resistance to oxidative metabolism by cytochrome P450 enzymes [13] [8].

Sulfoxaflor demonstrates broad-spectrum efficacy against sap-feeding insects, including aphids, whiteflies, leafhoppers, planthoppers, and plant bugs [13] [8]. Importantly, the compound exhibits no cross-resistance with neonicotinoids due to differences in metabolism by monooxygenase enzymes, making it valuable for resistance management strategies [8].

Substituent Position Effects on Biological Target Engagement

The positioning of the trifluoromethyl group on the pyridine ring profoundly influences biological activity, target selectivity, and pharmacokinetic properties. Analysis of commercial TFMP agrochemicals reveals distinct trends in substitution patterns that correlate with chronological development and functional optimization [5] [16].

Prior to 1990, most TFMP-containing agrochemicals employed 3- or 5-trifluoromethyl-substituted pyridines (β-positions), derived from readily available synthetic intermediates [5]. However, since 1990, there has been a marked shift toward 6-trifluoromethyl-substituted pyridine derivatives (α-position), reflecting improved understanding of structure-activity relationships and synthetic accessibility [5] [16].

Comparative Analysis of α- vs β-Trifluoromethyl Positioning

The electronic and steric effects of trifluoromethyl substitution vary significantly depending on ring position, directly impacting target engagement and biological activity. α-Positioned trifluoromethyl groups (2- and 6-positions) exert strong electron-withdrawing effects through both inductive and field effects, significantly altering the pyridine nitrogen's basicity and hydrogen-bonding characteristics [17] [18].

α-Substitution patterns provide enhanced metabolic stability due to the proximity of the electron-withdrawing trifluoromethyl group to potential metabolic sites [19] [20]. This positioning creates a more electronically deactivated aromatic system that resists oxidative metabolism by cytochrome P450 enzymes [19]. Additionally, α-positioned CF₃ groups often provide optimal spatial arrangement for binding pocket interactions in target proteins [19] [21].

β-Positioned trifluoromethyl groups (3- and 5-positions) exert moderate electron-withdrawing effects while maintaining greater conformational flexibility [17] [18]. The 5-position substitution pattern was prevalent in early TFMP agrochemicals such as fluazifop-butyl (1982) and fluazinam (1988), demonstrating effective biological activity but with potentially different pharmacokinetic profiles compared to α-substituted analogs [5].

β-Substitution allows for different target engagement mechanisms, potentially favoring binding to alternative protein conformations or allosteric sites [22]. The moderate electronic effects of β-positioned CF₃ groups may provide optimal balance between binding affinity and selectivity for certain target classes [22] [21].

Comparative binding affinity studies demonstrate that α-positioned trifluoromethyl groups generally provide enhanced target engagement through stronger electrostatic interactions with positively charged amino acid residues in protein binding sites [22] [21]. The increased electronegativity of α-substituted pyridines enhances hydrogen-bonding interactions with serine, threonine, and tyrosine residues commonly found in enzyme active sites [22].

Target selectivity profiles differ markedly between substitution patterns, with α-positioned compounds often demonstrating reduced off-target activity due to more stringent geometric and electronic requirements for binding [21]. This enhanced selectivity contributes to improved safety profiles and reduced environmental impact [21].

Pharmacokinetic differentiation between α- and β-substituted TFMP compounds reveals significant differences in absorption, distribution, metabolism, and excretion properties [19] [20]. α-Positioned trifluoromethyl groups typically confer enhanced membrane permeability through optimal lipophilicity balance, while also providing resistance to hepatic metabolism [19] [20].

The metabolic stability advantages of α-substitution have driven the predominance of 6-trifluoromethylpyridine derivatives in modern agrochemical development, as evidenced by recent introductions including picoxystrobin (2001), sulfoxaflor (2012), and bicyclopyrone (2015) [5]. This trend reflects the maturation of structure-activity relationship understanding and synthetic methodology development in TFMP chemistry [5] [16].

Structure-Activity Relationship Analysis for 3-(2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)propanenitrile

Structural ElementElectronic EffectSteric ImpactTarget EngagementMetabolic Fate
5-Trifluoromethyl (β-position)Moderate electron-withdrawingLow steric hindranceModerate binding affinityModerate stability
Pyridine nitrogenHydrogen bond acceptorMinimalEssential for receptor interactionMetabolically stable
N1-Propylnitrile chainElectron-withdrawingModerate flexibilityEnhances membrane permeabilityPotential hydrolysis site
2-Oxo functionalityStrong electron-withdrawingPlanar geometryIncreases binding affinityStable to hydrolysis

Trifluoromethylpyridine Agrochemical Development Timeline

CompoundCF₃ PositionFunctionYearTarget Site
Fluazifop-butylβ (5)Herbicide1982ACCase enzyme
Fluazinamβ (5)Fungicide1988Multiple sites
Thiazopyrα (6)Herbicide1997Multiple sites
Flupyrsulfuronα (6)Herbicide1997ALS enzyme
Picoxystrobinα (6)Fungicide2001Cytochrome bc1 complex
Sulfoxaflorα (6)Insecticide2012Nicotinic acetylcholine receptor
Bicyclopyroneα (6)Herbicide2015HPPD enzyme

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-[2-Oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]propanenitrile

Dates

Last modified: 08-15-2023

Explore Compound Types